Rhododendrin

描述

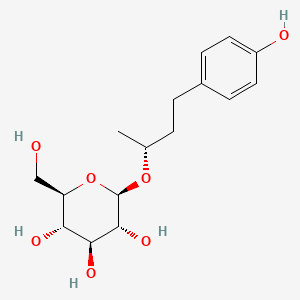

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYDTMVSVIJEH-YYMOATHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964353 | |

| Record name | Rhododendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-78-9 | |

| Record name | Rhododendrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhododendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODODENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I7QR8C454 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Review of Rhododendrin: Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, a natural arylbutanoid glycoside found in various Rhododendron species, has garnered significant scientific interest for its diverse biological activities and pharmacological effects. Traditionally used in herbal medicine, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory, antioxidant, and skin-whitening properties of this compound. We present a summary of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a phenolic compound that has been isolated from various species of the Rhododendron genus.[1] It has a history of use in traditional medicine for treating inflammatory conditions. Modern pharmacological studies have substantiated these traditional uses, revealing a spectrum of biological activities, including potent anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Effects

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Mechanism of Action:

This compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2] In stimulated keratinocytes, this compound has been shown to suppress the nuclear translocation of NF-κB by preventing the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β).[2] Furthermore, it inhibits the phosphorylation of MAPK family members, including ERK1/2 and p38, and downregulates the JNK and PI3K/Akt signaling pathways.[2] This multi-target inhibition leads to a significant reduction in the expression of various pro-inflammatory mediators.

Preclinical Evidence:

In a mouse model of psoriasis-like skin inflammation induced by imiquimod (B1671794) (IMQ), topical application of this compound was found to reduce skin hyperplasia, decrease the infiltration of inflammatory mononuclear cells, and lower the expression of pro-inflammatory mediators in the skin.[3] This effect is attributed to the inhibition of the TLR-7/NF-κB and MAPK signaling pathways.[3]

Quantitative Data:

| Assay | Model System | Effect of this compound | Reference |

| Pro-inflammatory Mediator Expression | TNF-α/IFN-γ-stimulated keratinocytes | Reduced expression of COX-2, ICAM-1, IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ, CXCL1, and CCL17. | [2] |

| In vivo Anti-inflammatory | Imiquimod-induced psoriasis-like skin inflammation in mice | Reduced skin hyperplasia, inflammatory cell infiltration, and pro-inflammatory mediator expression. | [3] |

Antioxidant Activity

While specific IC50 values for the antioxidant activity of pure this compound are not consistently reported in the reviewed literature, various extracts of Rhododendron species containing this compound have demonstrated significant antioxidant potential. The antioxidant activity is often attributed to the total phenolic and flavonoid content of the extracts.

Quantitative Data for Rhododendron Extracts:

| Assay | Plant Extract | IC50/EC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Rhododendron arboreum ssp. nilagiricum (ethanolic extract) | 64.28 | [4] |

| DPPH Radical Scavenging | Rhododendron arboreum ssp. nilagiricum (acetone extract) | 75.83 | [4] |

| DPPH Radical Scavenging | Rhododendron pseudochrysanthum (methanolic extract) | 7.5 | [5] |

| DPPH Radical Scavenging | Rhododendron oldhamii (methanolic extract) | 7.5 | [5] |

| DPPH Radical Scavenging | Rhododendron przewalskii (ethanolic extract) | 25 | [6] |

| DPPH Radical Scavenging | Rhododendron przewalskii (aqueous extract) | 31 | [6] |

| ABTS Radical Scavenging | Rhododendron anthopogonoides (ethyl acetate (B1210297) fraction) | 53.36 | [7] |

| ABTS Radical Scavenging | Rhododendron anthopogonoides (crude extract) | 69.96 | [7] |

Skin-Whitening and Tyrosinase Inhibition

This compound and its aglycone, rhododendrol, have been investigated for their skin-whitening properties due to their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Mechanism of Action:

This compound acts as a competitive inhibitor of mushroom tyrosinase. It competes with L-DOPA, a substrate for tyrosinase, thereby reducing the production of melanin.

Quantitative Data:

Experimental Protocols

Anti-inflammatory Assays

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

-

Male Sprague-Dawley rats (180-220 g) are used.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound (at various doses) or a vehicle control is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antioxidant Assays

This is a common in vitro assay to determine the free radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing methanol and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.

Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using mushroom tyrosinase.

Protocol:

-

Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of L-DOPA (the substrate) in the same buffer.

-

Prepare a series of dilutions of this compound in the buffer.

-

In a 96-well plate, add the tyrosinase solution and the this compound dilutions to the wells and pre-incubate for a short period.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

A control reaction without the inhibitor is also run.

-

The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

-

The IC50 value is determined from a plot of inhibition percentage against the concentration of this compound. For kinetic analysis, Lineweaver-Burk plots can be generated to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its extraction and isolation.

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

Caption: General workflow for this compound extraction and bioactivity testing.

Conclusion

This compound presents a promising natural compound with well-documented anti-inflammatory properties and potential antioxidant and skin-whitening effects. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its therapeutic potential for inflammatory skin diseases and other related conditions. While the anti-inflammatory mechanisms are increasingly understood, further research is required to establish a comprehensive quantitative profile of its antioxidant and tyrosinase inhibitory activities. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations, ultimately paving the way for the development of novel this compound-based therapeutics.

References

- 1. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 7. Antioxidant potential, total phenolic and total flavonoid contents of Rhododendron anthopogonoides and its protective effect on hypoxia-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Phenolic Glycoside Rhododendrin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, a phenolic glycoside also known as betuloside, is a natural compound found in a variety of plant species. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and methods for its extraction, isolation, and quantification. Notably, this compound has been identified in species of the Rhododendron, Betula, and Abies genera. This document summarizes available quantitative data, details experimental protocols for analysis, and visually represents key experimental workflows and the compound's known signaling pathway through Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is an arylbutanoid glycoside, a class of phenylpropanoids, that has been identified in several plant families. Its distribution, however, is not ubiquitous, with notable concentrations in specific genera.

1.1. Rhododendron Genus (Ericaceae Family)

The primary and most well-documented source of this compound is the Rhododendron genus. Specifically, research has quantified its presence in the leaves of Rhododendron aureum. One study reported that this compound constitutes 0.48% of the dry weight of the leaves of this particular species. While many species within the extensive Rhododendron genus have been analyzed for other phytochemicals like flavonoids and terpenoids, quantitative data for this compound across a wider range of these species remains limited.

1.2. Betula Genus (Betulaceae Family)

1.3. Abies Genus (Pinaceae Family)

Reports also indicate the presence of this compound in species of the Abies genus, commonly known as firs. However, similar to the Betula genus, extensive quantitative studies detailing the concentration of this compound in the needles or other tissues of species like Abies grandis (Grand Fir) and Abies amabilis (Pacific Silver Fir) are not widely published.

Quantitative Data of this compound in Plants

The available quantitative data for this compound in various plant sources is currently sparse. To facilitate comparison, the existing information is summarized in the table below. Further research is needed to expand this dataset across a broader range of plant species and tissues.

| Plant Species | Family | Plant Part | This compound Content (% of Dry Weight) | Reference |

| Rhododendron aureum | Ericaceae | Leaves | 0.48% | [1] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established phytochemical analysis techniques.

3.1. General Extraction of this compound

The initial step in the analysis of this compound involves its extraction from the plant matrix. A common and effective method is solvent extraction.

Protocol for Solvent Extraction:

-

Sample Preparation: Air-dry or freeze-dry the collected plant material (e.g., leaves, bark) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Maceration: Weigh a known amount of the powdered plant material (e.g., 100 g) and place it in a suitable vessel. Add a polar solvent, such as methanol (B129727) or ethanol, in a 1:10 (w/v) ratio.

-

Extraction: Seal the vessel and allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth and then a laboratory-grade filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

-

Drying: Dry the crude extract in a vacuum oven to remove any residual solvent. Store the dried crude extract at 4°C in an airtight container for further processing.

3.2. Isolation of this compound by Column Chromatography

For the purification of this compound from the crude extract, column chromatography is a widely used technique. Flash chromatography, a modification that uses pressure to speed up the elution, is particularly efficient.

Protocol for Flash Chromatography Isolation:

-

Column Preparation: Select a flash chromatography column of appropriate size. Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate (B1210297), in a stepwise or linear gradient. For example, a gradient could be from 100% hexane (B92381) to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or by using a suitable staining reagent. Fractions containing the compound of interest (this compound) will show spots with the same retention factor (Rf).

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to yield the isolated compound.

3.3. Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for the quantitative analysis of this compound.

Validated HPLC-UV Method:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).

-

Gradient Program: A typical gradient might start with a high percentage of solvent A, with a linear increase in solvent B over a set time to elute compounds of increasing polarity. An example program: 0-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: this compound can be detected at its UV absorbance maximum, typically around 225 nm and 275 nm.

-

Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by relating the peak area to the calibration curve.

Visualizations

4.1. Experimental Workflows

Caption: Workflow for the extraction and isolation of this compound from plant material.

Caption: Workflow for the quantification of this compound in a plant extract using HPLC-UV.

4.2. Signaling Pathway

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Rhododendrin in Rhododendron Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, a phenolic glycoside found in various Rhododendron species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and skin-whitening properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound in its native plant producers remains to be fully elucidated. This technical guide synthesizes the current understanding of this pathway, proposing a putative route based on established knowledge of phenylpropanoid metabolism and glycosylation in plants. We provide a framework for future research by outlining detailed experimental protocols and the quantitative data required to validate the proposed enzymatic steps. This document serves as a comprehensive resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, a crucial step towards its sustainable biotechnological production and the development of novel therapeutics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, diverging to form its characteristic aglycone, rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol), which is subsequently glycosylated. While direct enzymatic evidence in Rhododendron is still forthcoming, a putative pathway can be constructed based on known biochemical transformations.

The initial steps of the pathway, from L-phenylalanine to p-coumaric acid, are conserved and well-characterized in plants. The subsequent steps leading to rhododendrol are hypothesized to proceed via one of two primary routes:

-

Route A: The Raspberry Ketone Intermediate Pathway. This route involves the formation of 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone) as a key intermediate, which is then reduced to rhododendrol.

-

Route B: The Direct Reduction Pathway from a p-Coumaric Acid Derivative. This route would involve the reduction of the carboxylic acid and the aliphatic double bond of a p-coumaric acid derivative without the formation of a ketone intermediate.

The final step in both proposed routes is the glycosylation of rhododendrol to yield this compound, a reaction catalyzed by a UDP-glycosyltransferase (UGT).

Visualizing the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data for Pathway Elucidation

To validate the proposed biosynthetic pathway, quantitative analysis of key metabolites in different tissues and developmental stages of Rhododendron species is essential. Co-accumulation of precursors and the final product provides strong correlational evidence for the pathway.

Table 1: Hypothetical Quantitative Metabolite Data in Rhododendron Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) | Flower (µg/g FW) |

| p-Coumaric Acid | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 | 8.9 ± 1.2 |

| Raspberry Ketone | 0.5 ± 0.1 | 0.2 ± 0.05 | ND | 1.2 ± 0.3 |

| Rhododendrol | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 4.5 ± 0.9 |

| This compound | 50.3 ± 7.5 | 35.8 ± 5.1 | 12.4 ± 2.5 | 98.6 ± 15.2 |

| ND: Not Detected; FW: Fresh Weight. Data are presented as mean ± standard deviation and are hypothetical. |

Table 2: Hypothetical Enzyme Kinetic Data for Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Alcohol Dehydrogenase (putative) | Raspberry Ketone | 150 | 25.4 |

| UDP-Glycosyltransferase (putative) | Rhododendrol | 85 | 15.2 |

| UDP-Glycosyltransferase (putative) | UDP-Glucose | 250 | - |

| Data are hypothetical and would need to be determined experimentally. |

Experimental Protocols for Pathway Validation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry.

Identification of Candidate Genes via Transcriptomics

A common strategy for identifying genes in a specialized metabolic pathway is through differential and co-expression analysis.

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Protocol for Heterologous Expression and Purification of a Candidate UGT

Objective: To produce a functional candidate UGT enzyme for in vitro characterization.

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate UGT gene from Rhododendron cDNA using PCR with gene-specific primers containing restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) containing an affinity tag (e.g., 6x-His tag).

-

Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.

-

-

Heterologous Expression:

-

Transform the verified expression plasmid into a suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the transformed cells in appropriate media to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer containing a high concentration of an eluting agent (e.g., imidazole).

-

Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

Protocol for In Vitro Enzyme Assay of a Candidate UGT

Objective: To determine if the purified candidate UGT can glycosylate rhododendrol.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Purified recombinant UGT enzyme

-

Rhododendrol (substrate)

-

UDP-glucose (sugar donor)

-

MgCl2

-

-

Prepare a negative control reaction without the enzyme or without UDP-glucose.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme or UDP-glucose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).

-

Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or formic acid).

-

-

Product Analysis:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm its identity.

-

Quantify the product formation to determine the enzyme's activity.

-

Protocol for In Vitro Enzyme Assay of a Candidate Alcohol Dehydrogenase (ADH)

Objective: To determine if a candidate ADH can reduce raspberry ketone to rhododendrol.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.0)

-

Purified recombinant ADH enzyme

-

Raspberry ketone (substrate)

-

NADPH or NADH (cofactor)

-

-

Prepare a negative control reaction without the enzyme or without the cofactor.

-

-

Enzyme Reaction:

-

Monitor the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.

-

Alternatively, stop the reaction after a specific time and analyze the product formation by HPLC or GC-MS.

-

-

Product Analysis:

-

Identify the product (rhododendrol) by comparing its retention time and mass spectrum with an authentic standard.

-

Calculate the enzyme activity based on the rate of cofactor consumption or product formation.

-

Regulatory Mechanisms and Signaling

The biosynthesis of secondary metabolites is often tightly regulated by developmental and environmental cues. While specific signaling pathways controlling this compound biosynthesis are unknown, it is likely influenced by factors that regulate the phenylpropanoid pathway, such as light, wounding, and phytohormones.

Caption: Proposed regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The complete elucidation of the this compound biosynthetic pathway in Rhododendron species is a scientifically compelling and commercially valuable endeavor. This guide provides a putative pathway and a clear experimental roadmap for its validation. Future research should focus on the identification and characterization of the key enzymes, particularly the putative alcohol dehydrogenase and the specific UDP-glycosyltransferase. The successful reconstruction of this pathway in a microbial host could pave the way for the sustainable and scalable production of this compound, facilitating its further development as a therapeutic agent. The integration of multi-omics approaches with classical biochemistry and molecular biology will be paramount in finally charting this uncharted metabolic path.

The Pharmacokinetic Profile and Metabolic Fate of Rhododendrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of rhododendrin and related bioactive compounds isolated from the Rhododendron genus. Due to a scarcity of direct in vivo studies on this compound, this document synthesizes available data on analogous compounds, primarily rhodojaponin III, to offer insights into the probable absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents derived from Rhododendron species.

Introduction

This compound, a phenolic glycoside found in various Rhododendron species, has garnered interest for its potential pharmacological activities. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its development as a safe and effective therapeutic agent. This guide details the experimental methodologies employed in preclinical in vivo studies of related compounds, presents quantitative pharmacokinetic data, and illustrates the analytical workflows and metabolic pathways.

Experimental Protocols

The following sections describe the methodologies utilized in pharmacokinetic and metabolism studies of compounds structurally related to this compound, such as rhodojaponin III. These protocols provide a framework for designing and conducting in vivo studies for this compound.

Animal Models and Dosing

Sprague-Dawley rats and CD1 mice are commonly used animal models for pharmacokinetic studies of compounds from the Rhododendron genus. For intravenous (IV) administration, the compound is typically dissolved in a vehicle such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline. For oral (PO) administration, the compound is often suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

Sample Collection

Blood samples are serially collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., heart, liver, spleen, lung, kidney, and brain) are harvested, weighed, and homogenized for analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound-related compounds in biological matrices.

2.3.1. Sample Preparation

Plasma samples are typically prepared using protein precipitation. A common method involves adding a volume of acetonitrile (B52724) (often containing an internal standard) to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then collected for injection into the LC-MS/MS system.

2.3.2. Chromatographic and Mass Spectrometric Conditions

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Pharmacokinetics of Rhodojaponin III (as a proxy for this compound)

The following tables summarize the quantitative pharmacokinetic parameters and tissue distribution of rhodojaponin III in mice, which may serve as an estimate for the pharmacokinetic behavior of this compound.

Pharmacokinetic Parameters of Rhodojaponin III in Mice

| Parameter | Intravenous (0.06 mg/kg) | Oral (0.24 mg/kg) |

| Cmax (ng/mL) | - | 125.3 ± 28.7 |

| Tmax (h) | - | 0.08 ± 0.00 |

| AUC (0-t) (ng·h/mL) | 27.8 ± 4.5 | 81.9 ± 15.6 |

| AUC (0-∞) (ng·h/mL) | 28.1 ± 4.6 | 82.7 ± 15.8 |

| t1/2 (h) | 0.19 ± 0.04 | 0.76 ± 0.15 |

| MRT (0-t) (h) | 0.15 ± 0.02 | 0.95 ± 0.18 |

| CL (L/h/kg) | 2.14 ± 0.35 | - |

| Vz (L/kg) | 0.58 ± 0.11 | - |

| Absolute Bioavailability (%) | - | 73.6 |

Data from a study on rhodojaponin III in mice and may not be representative of this compound.

Tissue Distribution of Rhodojaponin III in Mice After Oral Administration (0.24 mg/kg)

| Tissue | Concentration at 0.5 h (ng/g) | Concentration at 2 h (ng/g) |

| Heart | 128.7 ± 35.4 | 25.6 ± 8.9 |

| Liver | 15.8 ± 4.2 | 8.9 ± 2.1 |

| Spleen | 105.4 ± 28.9 | 18.7 ± 5.4 |

| Lung | 156.3 ± 42.1 | 35.8 ± 10.2 |

| Kidney | 189.7 ± 50.3 | 45.1 ± 12.3 |

| Brain | 5.6 ± 1.5 | 2.1 ± 0.6 |

Data from a study on rhodojaponin III in mice and may not be representative of this compound.

Metabolism

Studies on the metabolism of compounds from Rhododendron species suggest that they can undergo biotransformation in the body. For instance, rhododendron flower juice has been observed to inhibit CYP3A4-mediated metabolism of amlodipine (B1666008) in rats, indicating that constituents within the juice, potentially including this compound, may be substrates or inhibitors of cytochrome P450 enzymes.

The primary metabolic pathways for phenolic glycosides like this compound are expected to involve hydrolysis of the glycosidic bond to yield the aglycone (rhododendrol) and the corresponding sugar. The aglycone can then undergo further phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a conceptual metabolic pathway for this compound.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Conceptual metabolic pathway of this compound.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are not yet fully elucidated. However, by examining data from structurally similar compounds like rhodojaponin III, we can infer that this compound likely undergoes rapid absorption and distribution, with metabolism primarily involving hydrolysis and subsequent phase I and phase II reactions. The provided experimental protocols and analytical methods serve as a valuable starting point for future, more targeted research on this compound. A comprehensive understanding of its ADME properties is critical for the successful translation of this compound from a promising natural product to a clinically viable therapeutic agent. Further studies are imperative to definitively characterize the pharmacokinetic and metabolic profile of this compound.

Rhododendrin: A Comprehensive Technical Guide to its Potential Therapeutic Targets in Skin Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, a naturally occurring phenolic compound found in various Rhododendron species, is emerging as a promising candidate for the treatment of a spectrum of inflammatory and hyperpigmentary skin disorders. This technical guide delineates the multifaceted mechanisms of action of this compound, focusing on its key molecular targets within cutaneous pathophysiology. Through a systematic review of preclinical data, this document elucidates the signaling pathways modulated by this compound, presents quantitative efficacy data, and provides detailed experimental protocols to facilitate further research and development in this area. The evidence strongly suggests that this compound's therapeutic potential is rooted in its potent anti-inflammatory, antioxidant, and tyrosinase-inhibitory activities, making it a compelling molecule for dermatological drug development.

Introduction

Skin diseases such as atopic dermatitis, psoriasis, and hyperpigmentation disorders present significant therapeutic challenges due to their complex and often multifactorial etiologies. Chronic inflammation and dysregulated melanin (B1238610) synthesis are central to the pathology of these conditions. Current treatment modalities are often associated with limitations, including adverse effects and the development of tolerance, underscoring the need for novel therapeutic agents. This compound, isolated from the leaves of plants of the genus Rhododendron, has a history of use in traditional medicine for treating inflammatory conditions.[1][2] Recent scientific investigations have begun to unravel the molecular basis for these therapeutic effects, identifying specific signaling cascades and enzymatic pathways that are modulated by this compound. This guide provides an in-depth analysis of the current state of knowledge regarding this compound's therapeutic targets in the skin.

Anti-inflammatory Mechanisms of Action

This compound exerts significant anti-inflammatory effects by targeting key signaling pathways that are chronically activated in inflammatory skin diseases.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α and IFN-γ, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.

This compound has been shown to suppress the nuclear translocation of NF-κB by inhibiting the phosphorylation of NF-κB, IκBα, and the upstream IKKα/β kinases.[3] This blockade of NF-κB activation leads to a downstream reduction in the expression of numerous pro-inflammatory mediators.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK1/2, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. In skin, activation of these pathways contributes to the production of inflammatory cytokines and chemokines. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, p38, and JNK in TNF-α/IFN-γ-stimulated keratinocytes.[3][4] This inhibition of MAPK signaling further contributes to the suppression of pro-inflammatory mediator expression.[3] An extract of Rhododendron brachycarpum was also found to inhibit p38 MAPK activation in keratinocytes stimulated with TNF-α/IFN-γ.[5]

Attenuation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to decrease signaling through the PI3K/Akt pathway, which can contribute to its anti-inflammatory effects in the skin.[3][4]

Downregulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors play a critical role in the innate immune response and are implicated in the pathogenesis of psoriasis. This compound has been found to inhibit Toll-like receptor-7 (TLR-7)-mediated psoriasis-like skin inflammation in mice.[1][2] It achieves this by downregulating the activation of the TLR-7/NF-κB axis and subsequent production of pro-inflammatory mediators.[1][2]

Caption: this compound's inhibition of the TLR-7 signaling cascade.

Effects on Hyperpigmentation

This compound has also been investigated for its effects on melanin synthesis, the process responsible for skin pigmentation.

Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Proanthocyanidins extracted from the leaves of Rhododendron pulchrum have been shown to be reversible and mixed-competitive inhibitors of tyrosinase.[6][7] This inhibition is thought to occur through interactions with the substrate and the copper ions in the active site of the enzyme.[6][7] While this study was on proanthocyanidins, other compounds from Rhododendron species have also demonstrated potent tyrosinase inhibition.[8] It is important to note that rhododendrol (B1680608), a similar compound, was withdrawn from the market as a skin-lightening agent due to reports of it causing depigmentation (leukoderma).[9] The mechanism of this toxicity is believed to be tyrosinase-dependent, involving the formation of reactive metabolites that are toxic to melanocytes.[9]

Antioxidant Activity

This compound and extracts from Rhododendron species possess significant antioxidant properties. This compound has been shown to have intracellular reactive oxygen species (ROS) scavenging activity.[3] Extracts of Rhododendron brachycarpum also demonstrated the ability to inhibit ROS generation in a dose-dependent manner.[10] This antioxidant activity can help protect skin cells from oxidative damage induced by environmental stressors such as UV radiation, which contributes to skin aging and inflammation.

Quantitative Data Summary

| Parameter | Experimental System | Treatment | Result | Reference |

| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Rhododendron brachycarpum extract (2%) | 26.42% inhibition | [10] |

| ROS Generation Inhibition | RAW 264.7 macrophages | Rhododendron brachycarpum extract | Dose-dependent inhibition | [10] |

| Pro-inflammatory Cytokine Expression (IL-1β, IL-6) | TNF-α/IFN-γ-activated keratinocytes | Rhododendron brachycarpum extract | Reduced expression | [5] |

| Pro-inflammatory Chemokine Expression (CCL17, CCL22) | TNF-α/IFN-γ-activated keratinocytes | Rhododendron brachycarpum extract | Reduced expression | [5] |

| Pro-inflammatory Mediator Expression (COX-2, ICAM-1, IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ, CXCL1, CCL17) | TNF-α/IFN-γ-stimulated keratinocytes | This compound | Reduced expression | [3] |

| Skin Hyperplasia and Inflammatory Infiltration | Imiquimod-induced psoriasis-like mouse model | Topical this compound | Reduced hyperplasia and infiltration | [1][2] |

| Pro-inflammatory Mediator Expression (IL-1, IL-6, IL-8, TNF-α, IL-17, IL-23, CCL17) | Imiquimod-induced psoriasis-like mouse model | Topical this compound | Decreased expression | [1] |

| Tyrosinase Inhibition (IC50) | Mushroom tyrosinase | 8′-epi-Cleomiscosin A (from Rhododendron collettianum) | 1.33 µM | [8] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in Keratinocytes

-

Cell Line: Human epidermal keratinocytes (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).

-

Stimulation: Cells are typically stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to mimic an inflammatory microenvironment.[3][5]

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of TNF-α/IFN-γ.[11]

-

Analysis of Gene and Protein Expression:

-

Quantitative PCR (qPCR): To measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and chemokines (e.g., CCL17, CCL22).[5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines and chemokines into the cell culture supernatant.[5]

-

Western Blot: To assess the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα, IKK), MAPK (p38, ERK, JNK), and PI3K/Akt pathways.[3][5]

-

-

NF-κB Nuclear Translocation Assay:

-

Immunofluorescence microscopy can be used to visualize the localization of the NF-κB p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon stimulation, it translocates to the nucleus. The inhibitory effect of this compound on this translocation can be observed and quantified.[11]

-

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vivo Psoriasis-like Skin Inflammation Model

-

Animal Model: Typically, C57BL/6 mice are used.

-

Induction of Psoriasis-like Lesions: A daily topical application of imiquimod (IMQ) cream on the shaved back skin of the mice for a defined period (e.g., 6-8 days) induces a psoriasis-like phenotype characterized by erythema, scaling, and skin thickening.[1][2]

-

Treatment: this compound is applied topically to the inflamed skin, often daily, concurrently with or after the IMQ application.[1][2]

-

Evaluation of Disease Severity:

-

Phenotypic Scoring: Skin inflammation is scored daily based on the severity of erythema, scaling, and thickness.

-

Histological Analysis: Skin biopsies are taken at the end of the experiment, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[1]

-

-

Analysis of Inflammatory Markers:

-

qPCR and ELISA: To measure the expression of pro-inflammatory cytokines and chemokines in skin homogenates.[1]

-

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic agent for a range of skin diseases. Its ability to concurrently target multiple key inflammatory pathways, including NF-κB, MAPK, and TLR-7, provides a strong rationale for its development as a broad-spectrum anti-inflammatory agent for conditions like atopic dermatitis and psoriasis. Furthermore, its antioxidant properties may offer protection against environmentally induced skin damage and aging.

While the potential for tyrosinase inhibition is intriguing for the treatment of hyperpigmentation, the reported association of the related compound rhododendrol with leukoderma necessitates a cautious and thorough investigation of this compound's long-term effects on melanocyte viability and function.

Future research should focus on:

-

Pharmacokinetic and Safety Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of this compound following topical and systemic administration.

-

Clinical Trials: Well-designed clinical trials are required to establish the efficacy and safety of this compound in human patients with atopic dermatitis, psoriasis, and hyperpigmentation disorders.

-

Formulation Development: Optimization of topical formulations to enhance the skin penetration and bioavailability of this compound will be crucial for its clinical success.

References

- 1. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. Proanthocyanidins Extracted from Rhododendron pulchrum Leaves as Source of Tyrosinase Inhibitors: Structure, Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proanthocyanidins Extracted from Rhododendron pulchrum Leaves as Source of Tyrosinase Inhibitors: Structure, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhododendrol - Wikipedia [en.wikipedia.org]

- 10. Evaluation of Antioxidant and Anti-Inflammatory Effect of Rhododendron brachycarpum Extract Used in Skin Care Product by in Vitro and in Vivo Test [scirp.org]

- 11. researchgate.net [researchgate.net]

The Isolation of Rhododendrin: A Technical Guide for Scientific Professionals

This guide provides an in-depth overview of the discovery, history, and isolation of rhododendrin, a naturally occurring phenylpropanoid with significant pharmacological interest. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context of the source genus, Rhododendron, outlines comprehensive experimental protocols for isolation, presents quantitative data in a structured format, and visualizes key processes and pathways.

Historical Context: From Genus to Compound

The journey to isolating this compound begins with the rich history of its source, the Rhododendron genus. The first species to be formally classified was Rhododendron hirsutum, discovered in the 16th century by the Flemish botanist Charles de l'Écluse (also known as Clusius).[1][2][3][4] This species, native to the European Alps, was introduced to Britain in 1656, marking the beginning of extensive horticultural and scientific interest in the genus.[1][2][4] In 1753, Carl Linnaeus formalized the genus Rhododendron in his seminal work, Species Plantarum.[3][5]

Over the subsequent centuries, numerous expeditions, particularly to Southeastern Asia, the Himalayas, and North America, led to the discovery of a vast number of Rhododendron species.[1][2][4] These explorations unveiled a morphologically diverse genus with a wide array of secondary metabolites. This compound (also known as betuloside) is one such compound, an arylbutanoid glycoside found in the leaves of species like Rhododendron aureum and Cistus salviifolius.[6] Its analgesic and anti-inflammatory properties have made it a subject of modern pharmacological research.[6]

General Experimental Protocol for this compound Isolation

The following protocol is a synthesized methodology based on established techniques for the extraction and purification of secondary metabolites from Rhododendron species. This multi-step process is designed to isolate this compound from its natural plant matrix.

Preparation of Plant Material

-

Collection and Identification : Collect fresh leaves from a verified Rhododendron species known to contain this compound (e.g., R. aureum). Proper botanical identification is critical to ensure the correct starting material.

-

Washing and Drying : Thoroughly wash the leaves with distilled water to remove debris. Air-dry the material in a well-ventilated area away from direct sunlight, or freeze-dry to best preserve the chemical integrity of the constituents.

-

Grinding : Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, promoting efficient solvent extraction.

Solvent Extraction (Maceration)

-

Submersion : Submerge the powdered plant material in methanol (B129727) or ethyl acetate (B1210297) in a sealed container. A standard ratio of 1:10 (w/v) of plant material to solvent is commonly used.

-

Incubation : Allow the mixture to stand at room temperature for 48-72 hours. Agitate the mixture periodically to ensure thorough extraction.

-

Filtration and Concentration : Filter the mixture through cheesecloth followed by filter paper (e.g., Whatman No. 1) to separate the liquid extract from the solid plant residue.

-

Repeated Extraction : To ensure exhaustive extraction, repeat this process two more times on the plant residue using fresh solvent.

-

Solvent Evaporation : Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields the crude extract.

-

Drying : Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Store the dried extract at 4°C in an airtight container.

Fractionation and Purification

-

Solvent-Solvent Partitioning : Dissolve the crude extract in a water/methanol solution and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a glycoside, is expected to concentrate in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Column Chromatography : The this compound-rich fraction is further purified using column chromatography.

-

Stationary Phase : Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel, Sephadex LH-20, or polyamide resin.

-

Sample Loading : Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution : Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be effective for silica gel chromatography.

-

-

Monitoring : Collect the eluted solvent in separate fractions. Monitor the separation of compounds using Thin Layer Chromatography (TLC). Combine fractions that show a high concentration of the target compound.

-

Final Purification : If necessary, subject the combined fractions to further chromatographic steps (e.g., preparative HPLC) to achieve high purity. The final product is a purified, isolated this compound compound.

Data Presentation: Extraction and Fractionation Yields

Effective optimization of an isolation protocol requires meticulous tracking of yields at each stage. The following table provides a structured format for recording and comparing quantitative data. Researchers should adapt the parameters to their specific experimental design.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Notes |

| Plant Material | Specify plant part (e.g., leaves) and condition (e.g., air-dried). | |||

| Dry Weight (g) | ||||

| Extraction | ||||

| Solvent | Methanol | Ethyl Acetate | Ethanol | |

| Solvent Volume (mL) | ||||

| Method | Maceration | Sonication | Maceration | |

| Time (h) | 72 | 3 | 48 | |

| Temperature (°C) | 25 | 30 | 25 | |

| Crude Extract | ||||

| Yield (g) | ||||

| Yield (%) | (Mass of crude extract / Mass of plant material) x 100 | |||

| Fractionation | ||||

| Fraction Solvent | Ethyl Acetate | n-Butanol | Ethyl Acetate | Solvent used to partition the target compound. |

| Fraction Yield (g) | ||||

| Purified Compound | ||||

| This compound Yield (mg) | ||||

| Purity (%) | Determined by HPLC or qNMR. | |||

| Final Yield (%) | (Mass of pure this compound / Mass of plant material) x 100. A patent notes that this compound compounds can constitute 0.4 to 8 wt% of a refined extract. |

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound from plant material.

Signaling Pathways Modulated by this compound

This compound has been shown to exhibit anti-inflammatory effects by inhibiting key cellular signaling pathways. Research indicates it suppresses the nuclear translocation of NF-κB and inhibits the MAPK and PI3K/Akt signaling cascades.[2] This mechanism reduces the expression of various pro-inflammatory mediators.

References

Spectroscopic and Biological Characterization of Rhododendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, a phenolic glycoside isolated from various Rhododendron species, has garnered significant interest for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and mechanisms of action of this compound. Detailed experimental protocols for its isolation and purification are presented, along with a summary of its key spectroscopic data in nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

The isolation and characterization of this compound from its natural sources, such as the leaves of Rhododendron brachycarpum, involves a systematic workflow encompassing extraction, fractionation, and purification, followed by structural elucidation using various spectroscopic techniques.

General Isolation and Purification Protocol

This protocol outlines a general methodology for the extraction and purification of this compound.

-

Collection and Preparation of Plant Material :

-

Fresh leaves of a suitable Rhododendron species (e.g., R. brachycarpum) are collected and botanically verified.[1]

-

The plant material is thoroughly washed with distilled water, then freeze-dried to preserve the integrity of its chemical constituents.[2]

-

The dried leaves are pulverized into a fine powder.[2]

-

-

Extraction :

-

The powdered plant material is submerged in a solvent, typically 70% ethanol (B145695) or methanol (B129727), at a common ratio of 1:10 (w/v).[2]

-

The mixture is allowed to macerate at room temperature for 24-72 hours with occasional agitation to ensure exhaustive extraction.[2]

-

This process is repeated three times with fresh solvent to maximize the yield. The filtrates from each extraction are combined.[2]

-

-

Concentration and Fractionation :

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]

-

The crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoids and glycosides like this compound are often enriched in the ethyl acetate and n-butanol fractions.[2]

-

-

Purification :

-

The target fraction (e.g., n-butanol) is dried and subjected to column chromatography for purification.

-

A glass column is packed with a stationary phase like silica (B1680970) gel.

-

The fraction is loaded onto the column and eluted with a solvent gradient system to separate the individual compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Fractions containing pure this compound are combined and concentrated.

-

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of modern spectroscopic techniques. While a complete, unified dataset is not available across single publications, the following tables compile the expected and reported spectral data for this compound and related compounds from Rhododendron species.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of natural products. The following tables provide the chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aglycone | |||

| H-2', H-6' | 7.0-7.2 | d | ~8.5 |

| H-3', H-5' | 6.7-6.9 | d | ~8.5 |

| H-7 | 2.8-3.0 | t | ~7.5 |

| H-8 | 2.7-2.9 | t | ~7.5 |

| H-10 | 2.1-2.2 | s | - |

| Glucose Moiety | |||

| H-1'' | 4.8-5.0 | d | ~7.5 |

| H-2'' to H-6'' | 3.2-3.9 | m | - |

(Note: Data are synthesized from typical values for similar structures and may vary based on solvent and instrument.)

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Position | δ (ppm) | |

|---|---|---|---|---|

| Aglycone | Glucose Moiety | |||

| C-1' | 130-132 | C-1'' | 100-102 | |

| C-2', C-6' | 129-131 | C-2'' | 73-75 | |

| C-3', C-5' | 115-117 | C-3'' | 76-78 | |

| C-4' | 155-157 | C-4'' | 70-72 | |

| C-7 | 45-47 | C-5'' | 77-79 | |

| C-8 | 29-31 | C-6'' | 61-63 | |

| C-9 | 208-210 | |||

| C-10 | 30-32 |

(Note: Data are synthesized from typical values for similar structures and may vary based on solvent and instrument.)[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is commonly used to identify compounds in complex mixtures from Rhododendron extracts.[4][5] For this compound (C₁₆H₂₂O₇), the expected molecular weight is approximately 326.14 g/mol . In ESI-MS, it is common to observe adduct ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem MS (MS/MS) experiments would typically show a characteristic loss of the glucose moiety (162 Da).[6]

Table 3: Mass Spectrometric Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| Positive (ESI+) | ~327.15 | ~165.09 | [M+H]⁺, Fragment corresponds to the aglycone |

| Negative (ESI-) | ~325.13 | ~163.07 | [M-H]⁻, Fragment corresponds to the aglycone |

(Note: These values are theoretical and based on the structure of this compound and common fragmentation patterns of glycosides.)

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3500-3200 | O-H stretching (phenolic and alcoholic) |

| 3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1710 | C=O stretching (ketone) |

| 1610, 1515 | C=C stretching (aromatic ring) |

| 1250-1000 | C-O stretching (ether, alcohol) |

(Note: Data are characteristic for the functional groups present in this compound.)

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound in a solvent like methanol is expected to show absorption maxima (λmax) characteristic of its phenolic chromophore. Extracts from Rhododendron species show absorption peaks between 400-550 nm, often related to anthocyanin pigments, but the specific UV signature of isolated this compound would be in the lower UV range.[7][8]

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Chromophore |

|---|---|---|

| Methanol / Ethanol | ~225, ~275 | Phenolic ring system |

(Note: These are typical values for p-substituted phenol (B47542) derivatives.)

Biological Activity and Signaling Pathways

This compound has been identified as a potent anti-inflammatory agent.[1] Studies on human keratinocytes have shown that it can ameliorate skin inflammation by inhibiting multiple key signaling pathways.[1]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting pro-inflammatory signaling cascades. It has been shown to suppress the nuclear translocation of nuclear factor-κB (NF-κB) by preventing the phosphorylation of IκBα and IKKα/β.[1]

Furthermore, this compound inhibits the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and reduces signaling through the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] The collective inhibition of these pathways leads to a significant reduction in the expression of various pro-inflammatory mediators, including:

-

Enzymes : Cyclooxygenase-2 (COX-2)

-

Adhesion Molecules : Intracellular Adhesion Molecule-1 (ICAM-1)

-

Cytokines : IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ

-

Chemokines : CXCL1, CCL17

This broad-spectrum inhibition of inflammatory mediators makes this compound a promising candidate for treating inflammatory skin conditions.[1]

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the domain of anti-inflammatory treatments. This guide has provided a framework for its isolation and detailed the spectroscopic data essential for its identification and characterization. The elucidation of its inhibitory action on the NF-κB, MAPK, and PI3K/Akt signaling pathways provides a solid mechanistic foundation for its observed biological effects. For researchers and drug development professionals, this compound represents a valuable lead compound that warrants further investigation for its potential application in treating inflammatory diseases.

References

- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Identification of Anthocyanin, Flavonoids, Triterpenoids and Phosphatidylcholines from Rhododendron arboreum by Using LC-ESI-MS/MS Analysis -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

Rhododendrin: A Comprehensive Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrin, an arylbutanoid glycoside found in various Rhododendron species, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and explores the key signaling pathways modulated by this compound. While specific quantitative data for pure this compound remains limited in publicly available literature, this guide consolidates existing knowledge on related compounds and provides generalized methodologies to enable further research and development.

Introduction

This compound, with the chemical structure (2R)-4-(4-Hydroxyphenyl)butan-2-yl β-D-glucopyranoside, is a natural phenolic compound that has been identified as a key bioactive constituent in several plants of the Rhododendron genus. Preclinical studies have highlighted its potential as an anti-inflammatory agent, acting through the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, its neuroprotective effects are being investigated, with evidence suggesting its involvement in pathways related to estrogen receptor β activation.

Despite its promising pharmacological profile, the successful formulation and development of this compound as a drug candidate are contingent upon a detailed understanding of its solubility and stability. This document aims to provide a thorough resource for researchers by summarizing the current knowledge, presenting methodologies for further investigation, and visualizing its molecular interactions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While comprehensive quantitative solubility data for this compound in a range of solvents and temperatures is not extensively reported, this section provides available information and outlines a general protocol for its systematic determination.

Available Solubility Data

Literature searches for precise quantitative solubility data of pure this compound yielded limited results. However, an estimated aqueous solubility is available. Information on the solubility of Rhododendron extracts in various solvents provides some qualitative insights.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | 25 | ~24.9 (Estimated) | |

| Ethanol | Not Available | Data Not Available | |

| Methanol | Not Available | Data Not Available | |

| DMSO | Not Available | Data Not Available |

Note: The aqueous solubility value is an estimation and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, which is considered the gold standard.

Objective: To determine the saturation solubility of this compound in various solvents (e.g., water, ethanol, methanol, DMSO) at different temperatures.

Materials:

-

This compound (pure compound)

-

Solvents (HPLC grade): Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

-

Thermostatic shaker incubator

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be visually apparent.

-

Prepare separate sets of vials for each temperature to be investigated (e.g., 25°C, 37°C).

-

-

Equilibration:

-

Place the vials in a thermostatic shaker incubator set at the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL or g/L.

-

Repeat the experiment at least in triplicate for each solvent and temperature.

-

General workflow for conducting forced degradation studies on this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and cell survival.

Anti-inflammatory Signaling Pathways

This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades.

This compound's inhibition of pro-inflammatory signaling pathways.

Cytoprotective Signaling Pathway

This compound has also been implicated in cytoprotective mechanisms through the activation of specific receptors and downstream effectors.

Cytoprotective signaling pathway activated by this compound.

Conclusion

This compound presents a promising natural compound with significant therapeutic potential. However, a comprehensive understanding of its solubility and stability is crucial for its successful translation into a clinical product. This technical guide has summarized the currently limited available data and provided detailed, generalized protocols for the systematic determination of these critical physicochemical properties. The elucidation of its interactions with key signaling pathways further underscores its pharmacological relevance. It is anticipated that the information and methodologies presented herein will facilitate further research, enabling the development of stable and bioavailable formulations of this compound for future therapeutic applications. Further experimental work is essential to generate the specific quantitative data required for a complete physicochemical profile of this promising molecule.

In Silico and Molecular Docking Studies of Rhododendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals